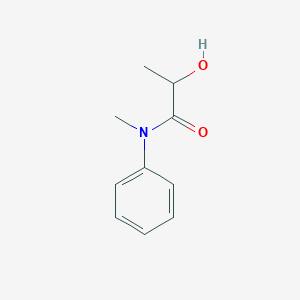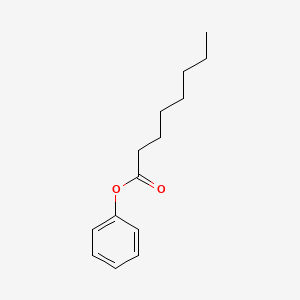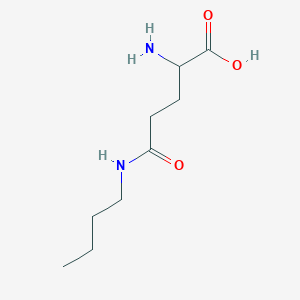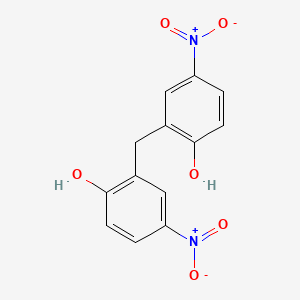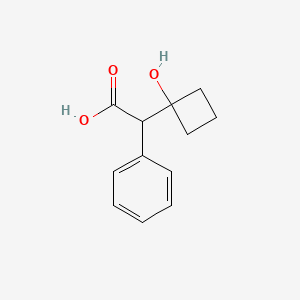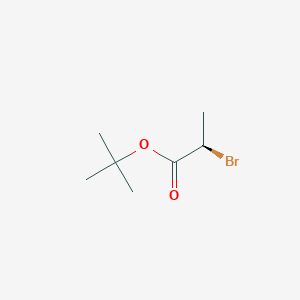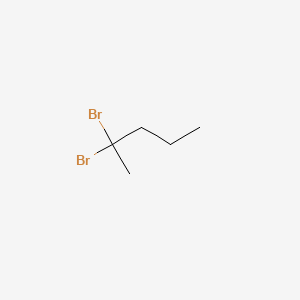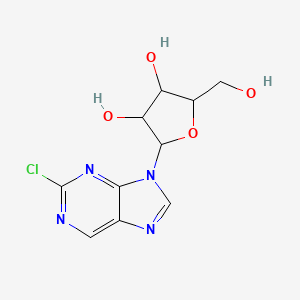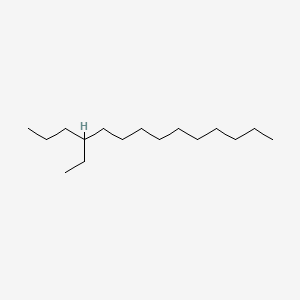
4-Ethyltetradecane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-Ethyltetradecane indicates that it consists of 16 carbon atoms arranged in a linear chain. The ethyl group (C2H5) is attached to the fourth carbon atom. The compound has a saturated structure , with all carbon-carbon bonds being single bonds. Its 3D structure can be visualized using tools like ChemSpider .
Applications De Recherche Scientifique
Polymerization and Polymer Properties
Polyolefins, including polyethylene and polypropylene, are produced on a large scale for use in various applications such as automotive components, medical packaging, and lubricants. The properties of these polymers can be significantly altered by the polymerization catalyst used, with a rich interplay of chemistry, materials science, and physics. For example, linear low-density polyethylene (LLDPE) produced by copolymerizing ethylene with linear α-olefin comonomers like 1-butene, 1-hexene, or 1-octene, exhibits outstanding rheological and mechanical properties due to its short alkyl branches along the polyethylene backbone. Advanced catalyst systems, such as multinuclear group 4 catalysts, have been developed to enhance polyolefin branching, molecular weight, and selectively for olefinic comonomer enchainment (McInnis, Delferro, & Marks, 2014).
Conducting Polymers
Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives, such as those containing 3,4-ethylenedioxythiophene (EDOT) units, are prominent conducting polymers with applications in electrochemical devices. They offer highly conducting and stable doped states, a range of optical properties, and enhanced redox properties. Their applications include static charge dissipation films and electrode materials in solid electrolyte capacitors (Groenendaal et al., 2000).
Pharmaceutical and Medical Applications
Ethylene-based compounds like ethyl (4-phenylphenyl)acetate, synthesized via green Suzuki coupling reactions, show promise as lead compounds in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Advanced Material Synthesis
Ethylene and its derivatives play a critical role in synthesizing various advanced materials. For instance, ethylene glycol is used in numerous industrial processes and the synthesis of various materials due to its unique properties and versatile commercial applications. Different chemical systems have been explored for synthesizing ethylene glycol, derived from both fossil fuels and biomass-based resources (Yue et al., 2012).
Propriétés
IUPAC Name |
4-ethyltetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-15-16(6-3)14-5-2/h16H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATHPUANTMAJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970403 | |
| Record name | 4-Ethyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55045-14-2 | |
| Record name | 4-Ethyltetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055045142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)


